molecular formula C10H18N2O2 B1328225 1-(2,2-diethoxyethyl)-2-methyl-1H-imidazole CAS No. 933666-05-8

1-(2,2-diethoxyethyl)-2-methyl-1H-imidazole

Cat. No. B1328225
CAS RN: 933666-05-8
M. Wt: 198.26 g/mol
InChI Key: YONZLTRVUZBXBL-UHFFFAOYSA-N
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Description

The compound 1-(2,2-diethoxyethyl)-2-methyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their wide range of biological and pharmaceutical activities, including anti-inflammatory, antimycotic, and antihypertensive properties. The imidazole ring is an ionizable aromatic compound that can enhance the pharmacokinetic characteristics of molecules, optimizing solubility and bioavailability, which is crucial for medicinal applications .

Synthesis Analysis

The synthesis of imidazole derivatives can vary depending on the desired substitution pattern on the imidazole ring. For instance, the synthesis of 3-alkyl

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

1-(2,2-Diethoxyethyl)-2-methyl-1H-imidazole has been utilized in the synthesis and evaluation of various compounds in medicinal chemistry. For instance, a study focused on synthesizing 2-(arylamino)imidazoles, which showed potent and selective agonist activity at α2-adrenoceptors. These compounds, synthesized using N-(2,2-diethoxyethyl)carbodiimide, demonstrated efficacy in reducing intraocular pressure and blood pressure (Munk et al., 1997).

Development of Novel Reagents

The development of new reagents like N-(2,2-diethoxyethyl)carbodiimide, which is convenient to prepare and stable under low-temperature storage, facilitated the rapid assembly of target compounds like 2-(arylamino)imidazoles (Munk et al., 1997).

Contribution in Heterocyclic Chemistry

In heterocyclic chemistry, this compound plays a role in the synthesis of various imidazole derivatives. The use of [2-(trimethylsilyl)ethoxy]methyl (SEM) protected 2,2′-Bi-1H-imidazole for generating monohalogenated derivatives exemplifies its utility in synthesizing structurally diverse heterocyclic compounds (Matthews et al., 1987).

Thermochemical Properties Exploration

Research on 1-(R-phenyl)-1H-imidazoles, including 1-(2,2-Diethoxyethyl)-2-methyl-1H-imidazole, has provided insights into their versatile biological activity. Studying their vapor pressures and standard enthalpies of vaporization has been crucial for understanding their physicochemical properties and potential practical applications (Emel’yanenko et al., 2017).

Novel Synthesis Techniques

Novel synthesis techniques involving 1-(2,2-Diethoxyethyl)-2-methyl-1H-imidazole have been explored. For example, reactions leading to novel tele-reaction products of imidazole rings highlight the compound's role in facilitating unique synthetic pathways (Ohta et al., 2004).

Applications in Biological Studies

The compound's imidazole ring is significant in biological studies due to its pharmacokinetic characteristics. Imidazole derivatives exhibit extensive biological activities, including antimicrobial and anticancer activities, indicating the broad scope of this compound in medicinal chemistry (Ramanathan, 2017).

Safety and Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions for research on “1-(2,2-diethoxyethyl)-2-methyl-1H-imidazole” would depend on its properties and potential applications. Given the versatility of imidazoles, there could be interest in exploring its use in various fields, such as medicinal chemistry, catalysis, and materials science .

properties

IUPAC Name

1-(2,2-diethoxyethyl)-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-4-13-10(14-5-2)8-12-7-6-11-9(12)3/h6-7,10H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONZLTRVUZBXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=CN=C1C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-diethoxyethyl)-2-methyl-1H-imidazole

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